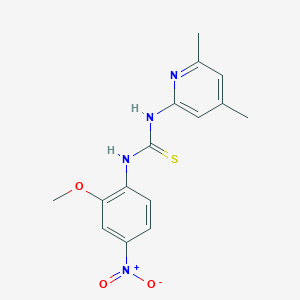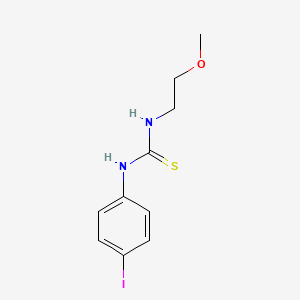![molecular formula C14H9F4N3O3 B4117873 N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4117873.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea
Descripción general
Descripción
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is widely used in scientific research to investigate the role of EGFR in various biological processes.
Mecanismo De Acción
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of EGFR signaling and the suppression of cell proliferation and survival. N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea is a reversible inhibitor, meaning that its effects are reversible upon removal of the drug.
Biochemical and physiological effects:
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea has been used to study the role of EGFR in various biological processes, such as wound healing, angiogenesis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea is its high selectivity for EGFR. It does not inhibit other receptor tyrosine kinases or non-receptor tyrosine kinases at the concentrations used in most experiments. Another advantage is its reversible nature, which allows for the study of EGFR signaling dynamics. However, one limitation of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea. One direction is the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Another direction is the investigation of EGFR signaling in the context of the tumor microenvironment, such as the role of EGFR in tumor-stroma interactions and immune evasion. Additionally, the use of N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea in combination with other targeted therapies or immunotherapies may enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea is a potent and selective inhibitor of EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling has been implicated in the development and progression of many types of cancer. Therefore, N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-nitrophenyl)urea has been widely used in scientific research to investigate the role of EGFR in cancer biology.
Propiedades
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N3O3/c15-11-6-1-8(14(16,17)18)7-12(11)20-13(22)19-9-2-4-10(5-3-9)21(23)24/h1-7H,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSPKQSEPFKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B4117793.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4117799.png)
![2-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4117809.png)

![2-[2-(4-biphenylyloxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4117812.png)
![2-{4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4117822.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4117845.png)

![N~2~-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-valinamide](/img/structure/B4117864.png)
![1-(1-cyclohexen-1-ylacetyl)-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4117870.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4117875.png)
![2-(4-ethyl-3-oxo-2-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4117883.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117891.png)